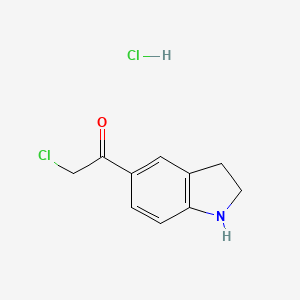
2-Chloro-1-(indolin-5-yl)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-1-(indolin-5-yl)ethanone hydrochloride” is a chemical compound with the empirical formula C10H11Cl2NO and a molecular weight of 232.11 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of “2-Chloro-1-(indolin-5-yl)ethanone hydrochloride” is O=C(CCl)C1=CC=C2NCCC2=C1.Cl . The InChI is 1S/C10H10ClNO.ClH/c11-6-10(13)8-1-2-9-7(5-8)3-4-12-9;/h1-2,5,12H,3-4,6H2;1H .Physical And Chemical Properties Analysis
“2-Chloro-1-(indolin-5-yl)ethanone hydrochloride” is a solid . More specific physical and chemical properties like density, melting point, boiling point, etc., are not available in the resources I have.Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- Synthesis of Chalcone Derivatives : A study synthesized derivatives of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one, using 2-chloro-1-(indoline-1-yl) ethanone. These compounds were evaluated for anti-inflammatory activity in rats, demonstrating the compound's utility in synthesizing bioactive molecules (Rehman, Saini, & Kumar, 2022).
Antimicrobial and Antifungal Activities
- Synthesis of Novel 1H-Indole Derivatives : Research involved synthesizing new 1H-Indole derivatives using 2-chloro-1-(indoline-1-yl) ethanone, showing significant antimicrobial and antifungal activities against various pathogens (Letters in Applied NanoBioScience, 2020).
Synthesis of Pharmacologically Active Compounds
- Anticancer Activity : A study reported the synthesis of 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride with high antiproliferative activity, suggesting potential as an anti-cancer agent (Via et al., 2008).
- Evaluation on COX-2 Enzyme : Another study synthesized novel 1-(1H-indol-1-yl)ethanone compounds and evaluated their effects on the COX-2 enzyme, suggesting applications in developing nonsteroidal anti-inflammatory drugs (Kumar, Deepika, Porwal, & Mishra, 2022).
Synthesis of Neuroprotective Agents
- Dual-Effective Neuroprotective Agents : Research into indole derivatives as GluN2B-subunit-containing N-methyl-D-aspartate (NMDA) receptor ligands revealed that certain compounds also exhibited antioxidant properties, highlighting potential in treating neurodegenerative diseases (Buemi et al., 2013).
Synthesis of Various Indole Derivatives
- Eco-Friendly Synthesis of Indole Derivatives : A study presented an eco-friendly approach to synthesize indolyl derivatives, highlighting the potential of 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride in green chemistry applications (Brahmachari & Banerjee, 2014).
Synthesis of Anticonvulsant Agents
- Synthesis of Indole C-3 Substituted Derivatives : A study synthesized indole C-3 substituted derivatives, assessing their potential as anticonvulsant agents, showcasing the compound's relevance in creating novel therapeutics (Ahuja & Siddiqui, 2014).
Safety and Hazards
Sigma-Aldrich provides this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . For safety and hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.
Propiedades
IUPAC Name |
2-chloro-1-(2,3-dihydro-1H-indol-5-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO.ClH/c11-6-10(13)8-1-2-9-7(5-8)3-4-12-9;/h1-2,5,12H,3-4,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJKKAOLHRKXDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C(=O)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(indolin-5-yl)ethanone hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2426006.png)


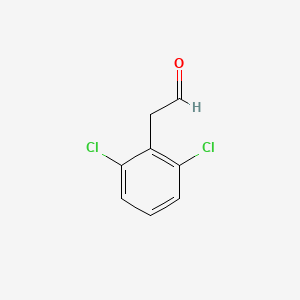
![2-(sec-butylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2426011.png)
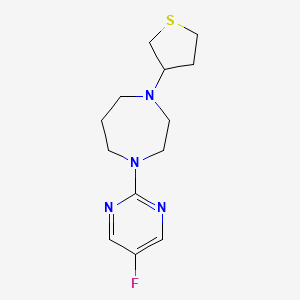
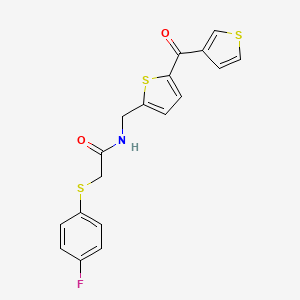
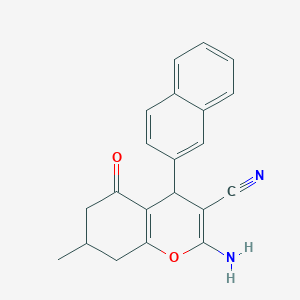
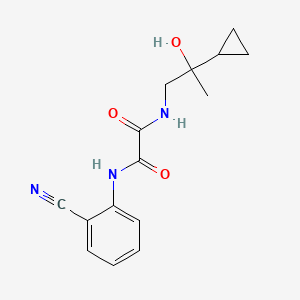
![3-((4-Bromophenyl)sulfonyl)-5-(4-(2,4-dimethylphenyl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2426020.png)
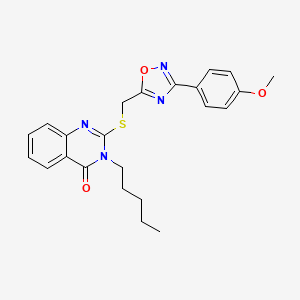
![N-[3-(3-{5-[methyl(prop-2-yn-1-yl)amino]pyrazin-2-yl}-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B2426024.png)
![2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2426025.png)
![3,4-difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2426028.png)